molecular formula C8H5Cl2FO B1500528 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone CAS No. 299411-67-9

2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone

Cat. No. B1500528
CAS RN: 299411-67-9
M. Wt: 207.03 g/mol
InChI Key: FYZHQRGIHWWQLB-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H5Cl2FO . It is used in various scientific research and has been mentioned in several technical documents .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone” can be represented by the InChI code: 1S/C8H5Cl2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone” are not available, it’s known that similar compounds can participate in various organic reactions .

Scientific Research Applications

Synthesis of Quinolines and Quinoline Derivatives

One of the key applications of 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone is in the synthesis of quinoline derivatives. These compounds are synthesized from arylazido ketones through cyclization under Vilsmeier conditions. In a study, the treatment of 1-(2-azidophenyl)ethanone with Vilsmeier reagent yielded 4-chloro-2-dimethylamino-3-quinolinecarboxaldehyde and 4-chloro-2-dimethylaminoquinoline (Amaresh & Perumal, 1998).

Crystal Structure Analysis

Another application is in the analysis of crystal structures. For example, the crystal structure of 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone was studied, showing that the ethanone and 4-fluorophenyl groups are essentially planar and linked by weak hydrogen bonds (Abdel‐Aziz et al., 2012).

Biotransformation for Chiral Synthesis

Biotransformation using specific bacterial strains can be employed for the enantioselective synthesis of chiral intermediates. For instance, the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone to its corresponding ethanol form was achieved with high stereoselectivity, identifying a novel route for drug synthesis (Miao et al., 2019).

Synthesis of Aminobenzo[b]thiophenes

The compound is also used in the synthesis of aminobenzo[b]thiophenes, essential in various chemical applications. A study demonstrated the one-pot synthesis of 3-aminobenzo[b]thiophenes using reaction methods such as Willgerodt–Kindler route and base-catalyzed transformation (Androsov et al., 2010).

Synthesis of Antimicrobial Compounds

The synthesis of compounds with antimicrobial properties is another important application. For example, the synthesis of 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one from 1-(4-chloro-1-hydroxynaphthalen-2-yl)-ethanone showed significant antimicrobial activities (Sherekar et al., 2022).

properties

IUPAC Name

2-chloro-1-(4-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZHQRGIHWWQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664285
Record name 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone

CAS RN

299411-67-9
Record name 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Stir a mixture of heptanes (1.5 L), methanol (0.4 L), and 1-(4-chloro-2-fluorophenyl)ethanone (1 kg, 5.81 mol) with cooling to <5° C. Add sulfuryl chloride (0.608 L, 1.02 kg, 7.55 mol) as a heptanes (1.5 L) solution drop-wise to the mixture keeping the reaction temperature <15° C. during the addition. After 2 h quench the reaction at ambient temperature to a pH of 6 with sodium hydroxide (5N, 2.0 L). Extract the reaction mixture with methylene chloride (2 L) and concentrate the extract to form a white solid. Filter and dry the solid.
[Compound]
Name
heptanes
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0.4 L
Type
solvent
Reaction Step One
Quantity
0.608 L
Type
reactant
Reaction Step Two
[Compound]
Name
heptanes
Quantity
1.5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 1 L round bottom flask combine 4′-chloro-2′-fluoroacetophenone (40 g, 231.8 mmol), heptane (120 mL), and methanol (16 mL). Cool to 0° C. and place under nitrogen. Dissolve sulfuryl chloride (21.5 mL, 1.15 equiv.) in heptane (120 mL) and charge to an addition funnel Add drop-wise to the reaction over 60 min. Stir for 2.5 h at 0° C.; a white precipitate forms during this time. Charge the addition funnel with 1 M sodium bicarbonate (400 mL) then add to the reaction drop-wise. After all gas evolution stops, filter the biphasic suspension to collect the title compound (38.18 g, 80%) as white needles. 1H NMR (DMSO-d6) δ 5.00 (d, 2H, J=2.5 Hz), 7.43 (m, 1H), 7.63 (m, 1H), 7.89 (t, 1H, J=8.4 Hz).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
21.5 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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